molecular formula C19H24N3O7P B10826312 butyl 2-[[(5S)-5-[(4-amino-2-oxo-pyrimidin-1-yl)methyl]-2-oxo-1,4,2$l^{5}-dioxaphosphinan-2-yl]oxy]benzoate

butyl 2-[[(5S)-5-[(4-amino-2-oxo-pyrimidin-1-yl)methyl]-2-oxo-1,4,2$l^{5}-dioxaphosphinan-2-yl]oxy]benzoate

Cat. No.: B10826312
M. Wt: 437.4 g/mol
InChI Key: BTUDYMZUFKDIFZ-FHEMDEPNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GS 3857 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired pharmacological properties. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of GS 3857 follows a similar synthetic route but is scaled up to meet commercial demands. The process involves large-scale reactors, continuous monitoring of reaction parameters, and stringent quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

GS 3857 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives with different pharmacological properties.

Scientific Research Applications

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its effects on cellular processes and interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating infectious diseases, particularly herpes simplex virus infections.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of GS 3857 involves its interaction with specific molecular targets within the cell. It is believed to inhibit the replication of herpes simplex virus by interfering with viral DNA synthesis. The compound binds to viral enzymes, preventing them from catalyzing essential steps in the viral life cycle .

Comparison with Similar Compounds

Similar Compounds

    Cidofovir: Another antiviral compound used to treat herpes simplex virus infections.

    Adefovir: Used to treat hepatitis B virus infections.

    Tenofovir: Used to treat human immunodeficiency virus (HIV) infections.

Uniqueness of GS 3857

GS 3857 is unique in its specific molecular structure and mechanism of action. Unlike other antiviral compounds, GS 3857 has shown promising results in preclinical studies for its efficacy against herpes simplex virus infections. Its unique binding properties and pharmacokinetic profile make it a valuable candidate for further development and clinical trials .

Properties

Molecular Formula

C19H24N3O7P

Molecular Weight

437.4 g/mol

IUPAC Name

butyl 2-[[(5S)-5-[(4-amino-2-oxopyrimidin-1-yl)methyl]-2-oxo-1,4,2λ5-dioxaphosphinan-2-yl]oxy]benzoate

InChI

InChI=1S/C19H24N3O7P/c1-2-3-10-26-18(23)15-6-4-5-7-16(15)29-30(25)13-27-14(12-28-30)11-22-9-8-17(20)21-19(22)24/h4-9,14H,2-3,10-13H2,1H3,(H2,20,21,24)/t14-,30?/m0/s1

InChI Key

BTUDYMZUFKDIFZ-FHEMDEPNSA-N

Isomeric SMILES

CCCCOC(=O)C1=CC=CC=C1OP2(=O)CO[C@H](CO2)CN3C=CC(=NC3=O)N

Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1OP2(=O)COC(CO2)CN3C=CC(=NC3=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.